molecular formula C6H3BrF2N2O2 B2743592 2-Bromo-3,4-difluoro-6-nitroaniline CAS No. 112062-62-1

2-Bromo-3,4-difluoro-6-nitroaniline

Cat. No.: B2743592
CAS No.: 112062-62-1
M. Wt: 253.003
InChI Key: JNHVRINUNRDTQJ-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2 and a molecular weight of 253.00 g/mol . This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an aniline core. It is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline typically involves a multi-step process:

Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Bromo-3,4-difluoro-6-nitroaniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3,4-difluoro-6-nitroaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Bromo-3,4-difluoro-6-nitroaniline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

2-Bromo-3,4-difluoro-6-nitroaniline (C₆H₃BrF₂N₂O₂) is an aromatic compound that has garnered attention for its potential biological activities. This compound features a nitro group, which is often associated with various biological effects, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.

PropertyDetails
Chemical Formula C₆H₃BrF₂N₂O₂
Molecular Weight 253 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the nitro group. Nitro compounds are known to undergo reduction processes within biological systems, leading to the formation of reactive intermediates that can interact with cellular components:

  • Nitro Reduction : The nitro group can be reduced to amines or hydroxylamines, which may have different biological activities compared to the parent compound.
  • Receptor Interaction : This compound may interact with various receptors and enzymes, potentially modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

  • Case Study : In a study assessing the antimicrobial efficacy of nitroanilines, this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines.

  • Case Study : A research project reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with IC50 values around 20 µM .

Safety and Toxicity

Despite its potential benefits, safety data indicate that this compound poses certain risks:

  • Acute Toxicity : The compound is classified as harmful if swallowed or in contact with skin (H302 & H312) .

Properties

IUPAC Name

2-bromo-3,4-difluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHVRINUNRDTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Bromo-3,4-difluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44:4733 (1979)). To a solution of 4,5-difluoro-2-nitroaniline (500 mg, 2.87 mmol) in DMF (25 mL) under N2 was added all at once N-bromosuccinimide (511 mg, 2.87 mmol) in dry DMF (16 mL). The reaction was allowed to stir overnight. TLC (1:1 hexanes:ethyl acetate) showed still some starting material present. Additional N-bromosuccinimide (100 mg) was added and the reaction stirred another 12 h. The solution was then poured into 100 ml H2O and the resulting cloudy suspension extracted with 3×20 mL methylene chloride. The combined organic phases were washed with 4×25 mL H2O and 25 mL saturated NaCl solution and dried (MgSO4). The MgSO4 was vacuum filtered and the solvent rotary evaporated to yield a yellow brown oil which slowly crystallized to yield 700 mg (96%). 1H NMR (CDCl3) δ6.70 (br s, 2H, NH2), 7.99 (m, 1H, H-5).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a solution of 4,5-difluoro-2-nitroaniline (3.7 g) in acetic acid (27 ml) was added bromine (6.8 g) dropwise at 50° to 56° C. and stirred for 2.5 hours. The reaction mixture was poured into ice water (60 ml) and the resulting precipitate was collected by filtration and washed with water sufficiently to give the title compound (4.7 g) as yellow prisms, mp 105° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Two

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